(S)-methyl 2-hydroxy-3-phenylpropanoate
Overview
Description
(S)-methyl 2-hydroxy-3-phenylpropanoate is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.201 g/mol It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Mechanism of Action
Target of Action
It has been used as an intermediate in the synthesis of bortezomib analogs , which are known to inhibit the 20S proteasome, a complex that degrades unneeded or damaged proteins within cells .
Mode of Action
The aminated products are further used to prepare β-lactams , a class of antibiotics that inhibit bacterial cell wall synthesis.
Biochemical Pathways
As an intermediate in the synthesis of bortezomib analogs , it may indirectly influence the ubiquitin-proteasome pathway, which is responsible for protein degradation in cells.
Result of Action
As an intermediate in the synthesis of bortezomib analogs , it may contribute to the inhibition of the 20S proteasome, leading to the accumulation of unneeded or damaged proteins within cells, which can induce cell death.
Biochemical Analysis
Biochemical Properties
(S)-methyl 2-hydroxy-3-phenylpropanoate plays a crucial role in biochemical reactions, particularly in the synthesis of bioactive compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a substrate in the amination of benzylic C-H bonds, leading to the formation of aminated products that are further utilized to prepare β-lactams . This compound also serves as an intermediate in the synthesis of bortezomib analogs, which are 20S proteasome inhibitors . The interactions of this compound with these enzymes and proteins are essential for its role in biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the synthesis of bioactive molecules that play a role in cell signaling and gene expression . Additionally, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, it acts as an intermediate in the synthesis of YM-254890 analogs, which are selective Gαq/11 inhibitors . These interactions result in changes in gene expression and cellular function, highlighting the importance of this compound in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and cellular effects . Long-term studies in vitro and in vivo have provided insights into the temporal effects of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . Threshold effects have been observed, indicating that the concentration of this compound plays a critical role in determining its overall impact on cellular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into bioactive molecules. This compound is a key intermediate in the synthesis of several bioactive compounds, including bortezomib analogs and YM-254890 analogs . The interactions of this compound with these enzymes and cofactors influence metabolic flux and metabolite levels within cells, contributing to its overall biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound within tissues also affects its accumulation and overall impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . The localization of this compound within subcellular compartments influences its interactions with biomolecules and its overall biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-methyl 2-hydroxy-3-phenylpropanoate can be synthesized through several methods. One common synthetic route involves the esterification of (S)-2-hydroxy-3-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of immobilized enzymes as catalysts is also explored to achieve higher selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-phenylpropanoic acid.
Reduction: Formation of 2-hydroxy-3-phenylpropanol.
Substitution: Formation of 2-chloro-3-phenylpropanoate or 2-amino-3-phenylpropanoate.
Scientific Research Applications
(S)-methyl 2-hydroxy-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-hydroxy-3-phenylpropanoate: The enantiomer of (S)-methyl 2-hydroxy-3-phenylpropanoate, differing in the spatial arrangement of atoms.
2-Hydroxy-3-phenylpropionic acid: The corresponding carboxylic acid form.
Methyl 2-hydroxy-3-phenylpropanoate: The racemic mixture containing both (S) and ® enantiomers.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomeric purity is crucial for applications requiring high selectivity and specificity, such as in pharmaceutical synthesis and chiral catalysis .
Properties
IUPAC Name |
methyl (2S)-2-hydroxy-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPPJJIBQQCOOI-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415351 | |
Record name | Methyl (2S)-2-hydroxy-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13673-95-5 | |
Record name | Methyl (αS)-α-hydroxybenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13673-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2S)-2-hydroxy-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you explain the significance of synthesizing β-amino esters from (S)-MLPA and how ruthenium porphyrin catalysts contribute to this process?
A1: β-amino esters are valuable building blocks in organic synthesis, particularly for pharmaceuticals and bioactive molecules. The research by [] demonstrates the use of ruthenium porphyrin catalysts to directly aminate the benzylic C–H bond of (S)-MLPA with aryl azides. This catalytic approach offers a more efficient and selective method to synthesize specific α- and β-amino esters compared to traditional multi-step syntheses. The study highlights the ability to control the regioselectivity of the amination, leading to either the α- or β-amino ester derivative of (S)-MLPA. This control is crucial for tailoring the synthesis towards desired biologically relevant compounds.
Q2: The paper mentions optimizing reaction conditions based on mechanistic insights. Could you elaborate on how substrate concentration affects the productivity of (S)-MLPA amination using this catalytic method?
A2: The study by [] reveals that the concentration of (S)-MLPA plays a crucial role in maximizing the reaction's productivity. The mechanistic investigation suggests that a higher concentration of (S)-MLPA favors the desired amination pathway, leading to higher yields of the target α- and β-amino esters. This insight emphasizes the importance of optimizing reaction parameters, including substrate concentration, to achieve efficient and scalable synthesis of valuable compounds like those derived from (S)-MLPA using ruthenium porphyrin catalysts.
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